molecular formula C14H26O2 B12755716 4-(L-Menthoxy)-2-butanone CAS No. 886449-15-6

4-(L-Menthoxy)-2-butanone

Katalognummer: B12755716
CAS-Nummer: 886449-15-6
Molekulargewicht: 226.35 g/mol
InChI-Schlüssel: KCLGSIULRIYEFO-KWCYVHTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FEMA No. . It is commonly used in the flavor and fragrance industry due to its distinctive sensory attributes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(L-Menthoxy)-2-butanone typically involves the reaction of menthol with butanone under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high throughput. The process involves the same basic reaction as in the laboratory but is optimized for large-scale production with enhanced safety and efficiency measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-(L-Menthoxy)-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the menthoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of menthoxybutanoic acid.

    Reduction: Formation of menthoxybutanol.

    Substitution: Formation of various substituted butanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(L-Menthoxy)-2-butanone has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(L-Menthoxy)-2-butanone involves its interaction with sensory receptors in the olfactory system. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic minty and spicy aroma. Additionally, its biological activities are mediated through interactions with cellular targets, such as enzymes and receptors involved in inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(L-Menthoxy)-2-pentanone: Similar structure but with an additional carbon in the chain.

    4-(L-Menthoxy)-2-hexanone: Another homolog with a longer carbon chain.

    Menthyl acetate: Shares the menthyl group but differs in the functional group attached.

Uniqueness

4-(L-Menthoxy)-2-butanone is unique due to its specific flavor profile and its balance of minty and spicy notes. This makes it particularly valuable in applications where a distinct sensory experience is desired .

Eigenschaften

CAS-Nummer

886449-15-6

Molekularformel

C14H26O2

Molekulargewicht

226.35 g/mol

IUPAC-Name

4-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxybutan-2-one

InChI

InChI=1S/C14H26O2/c1-10(2)13-6-5-11(3)9-14(13)16-8-7-12(4)15/h10-11,13-14H,5-9H2,1-4H3/t11-,13+,14-/m1/s1

InChI-Schlüssel

KCLGSIULRIYEFO-KWCYVHTRSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OCCC(=O)C)C(C)C

Kanonische SMILES

CC1CCC(C(C1)OCCC(=O)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.